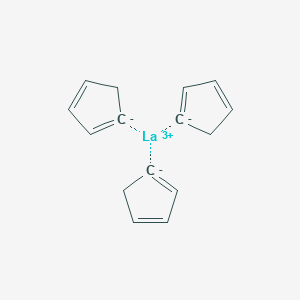
TRIS(CYCLOPENTADIENYL)LANTHANUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS(CYCLOPENTADIENYL)LANTHANUM: is an organometallic compound with the molecular formula La(C₅H₅)₃ . It consists of a lanthanum atom coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TRIS(CYCLOPENTADIENYL)LANTHANUM can be synthesized by reacting lanthanum metal with cyclopentadiene. The reaction typically involves heating lanthanum metal with cyclopentadiene in an inert atmosphere to prevent oxidation. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of this compound(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle air-sensitive materials .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: TRIS(CYCLOPENTADIENYL)LANTHANUM can undergo oxidation reactions, where the lanthanum center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the lanthanum center is reduced to lower oxidation states.
Substitution: Substitution reactions involve the replacement of one or more cyclopentadienyl ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride are used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxides, while substitution can produce a variety of lanthanum complexes .
Wissenschaftliche Forschungsanwendungen
Catalysis
Tris(cyclopentadienyl)lanthanum serves as a catalyst in several organic reactions, particularly due to its Lewis acidic nature. The empty 4f orbitals of lanthanum enable it to activate various substrates, which is crucial for bond formation and cleavage processes. Notable catalytic applications include:
- Polymerization Reactions: La(C₅H₅)₃ is effective in initiating polymerization, leading to the formation of complex polymers with tailored properties.
- Hydroboration Reactions: Research has demonstrated its utility in hydroboration reactions involving aldehydes and ketones, showcasing its ability to facilitate these transformations efficiently .
Materials Science
In the field of materials science, this compound is utilized for:
- Thin Film Deposition: Its properties make it suitable for producing electronic and optoelectronic thin films, which are essential in modern electronic devices .
- Functional Coatings: The compound can be employed in creating protective coatings that enhance the durability and functionality of surfaces in various applications .
Energy Applications
The compound's reactivity and coordination capabilities also extend to energy generation and storage systems. Research indicates potential applications in:
- Solar Energy Conversion: this compound has been explored for its role in solar energy technologies, including photovoltaic systems .
- Nanomaterials Development: Its use in synthesizing nanomaterials opens avenues for advancements in energy storage and conversion technologies .
Biological and Medicinal Chemistry
While primarily recognized for its industrial applications, there is growing interest in the biological interactions of this compound. Studies are underway to investigate its potential roles in medicinal chemistry, particularly concerning:
- Metal Complex Formation: Understanding how La(C₅H₅)₃ interacts with biological molecules could lead to novel therapeutic agents or diagnostic tools.
Wirkmechanismus
The mechanism of action of tris(cyclopentadienyl)lanthanum(III) involves the interaction of the lanthanum center with various substrates. The cyclopentadienyl ligands stabilize the lanthanum atom, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The specific molecular targets and pathways depend on the application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)cerium(III)
- Tris(cyclopentadienyl)neodymium(III)
Comparison: TRIS(CYCLOPENTADIENYL)LANTHANUM is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and stability. For example, tris(cyclopentadienyl)yttrium(III) and tris(cyclopentadienyl)cerium(III) have different reactivities and are used in different catalytic applications .
Eigenschaften
CAS-Nummer |
1272-23-7 |
|---|---|
Molekularformel |
C15H15La |
Molekulargewicht |
334.18 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI-Schlüssel |
DYPIGRVRIMDVFA-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[La+3] |
Key on ui other cas no. |
1272-23-7 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















